molecular formula C25H22N2O2 B1681221 Talnetant CAS No. 174636-32-9

Talnetant

Cat. No. B1681221
CAS RN: 174636-32-9
M. Wt: 382.5 g/mol
InChI Key: BIAVGWDGIJKWRM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Talnetant (SB-223,412) is a neurokinin 3 receptor antagonist developed by GlaxoSmithKline . It is being researched for several functions, primarily for the treatment of irritable bowel syndrome and as a potential antipsychotic drug for the treatment of schizophrenia .


Synthesis Analysis

An unconventional route for modifying pharmaceutically relevant molecules swaps an atom of carbon for one of nitrogen . This atom-swap chemistry could aid drug discovery and open up avenues of research in medicinal-chemistry campaigns .


Molecular Structure Analysis

Talnetant is a selective, orally active NK3 antagonist based on 4-quinolinecarboxamide . Its chemical formula is C25H22N2O2 .


Chemical Reactions Analysis

The synthesis of organic molecules like Talnetant requires the manipulation of groups of atoms through sequences of chemical reactions . A practical strategy for replacing a carbon atom with a nitrogen atom in molecules known as quinolines, which are often found in pharmaceuticals, has been presented .


Physical And Chemical Properties Analysis

Talnetant is a small molecule with a molar mass of 382.463 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Treatment of Schizophrenia

Talnetant has been researched as a potential antipsychotic drug for the treatment of schizophrenia. Studies have investigated its effects on neurotransmitters like dopamine and norepinephrine, which are often implicated in the pathophysiology of schizophrenia .

Irritable Bowel Syndrome (IBS)

As a neurokinin 3 receptor antagonist, Talnetant is being researched for the treatment of IBS. Its role in modulating gastrointestinal motility and secretion makes it a promising candidate for managing IBS symptoms .

Neurotransmitter Modulation

Acute administration of Talnetant has shown to increase extracellular levels of dopamine and norepinephrine in the medial prefrontal cortex, suggesting its potential application in modulating neurotransmitter systems .

Drug Discovery and Development

Talnetant’s structure has been used as a basis for atom-swap chemistry in drug discovery, aiming to create new compounds with improved efficacy and reduced environmental toxicity .

Environmental Toxicity Reduction

Research into Talnetant derivatives aims to develop neurokinin 3 receptor (NK3R) antagonists with labile functional groups that reduce environmental toxicity, highlighting its application in creating more sustainable pharmaceuticals .

Neurokinin Receptor Antagonism

Talnetant’s antagonistic action on neurokinin-3 receptors (NK3R) has been studied for its distinct modes of action in calcium mobilization, which could have implications for various physiological processes .

Mechanism of Action

Target of Action

Talnetant, also known as SB-223,412, primarily targets the Neurokinin 3 (NK3) receptor . The NK3 receptor is a G-protein coupled receptor that binds to the tachykinin peptide known as neurokinin B. This receptor plays a crucial role in various physiological processes, including the regulation of endocrine and immune functions.

Mode of Action

Talnetant acts as an antagonist at the NK3 receptor . This means it binds to the receptor and blocks its activation by neurokinin B. By doing so, it prevents the downstream effects that would normally occur upon receptor activation.

Result of Action

Talnetant’s antagonistic action at the NK3 receptor can modulate the physiological processes regulated by neurokinin B. For instance, it has been researched for its potential use in treating conditions like irritable bowel syndrome and schizophrenia .

Safety and Hazards

Talnetant is toxic if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of soap and water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting unless directed to do so by medical personnel .

Future Directions

The atom-swap chemistry used in the synthesis of Talnetant might open up new avenues of research in medicinal-chemistry campaigns . This could aid drug discovery and provide a valuable tool for chemists .

properties

IUPAC Name

3-hydroxy-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAVGWDGIJKWRM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870124
Record name Talnetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talnetant

CAS RN

174636-32-9
Record name Talnetant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174636-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talnetant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174636329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talnetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174636-32-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALNETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ3T9T146K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talnetant
Reactant of Route 2
Reactant of Route 2
Talnetant
Reactant of Route 3
Reactant of Route 3
Talnetant
Reactant of Route 4
Talnetant
Reactant of Route 5
Talnetant
Reactant of Route 6
Reactant of Route 6
Talnetant

Q & A

Q1: What is the primary target of Talnetant?

A1: Talnetant acts as a selective antagonist of the neurokinin-3 receptor (NK3). [, , , , , , , , ]

Q2: How does Talnetant interact with the NK3 receptor?

A2: Talnetant binds competitively to the orthosteric binding site of the NK3 receptor, effectively blocking the binding of its endogenous agonist, neurokinin B (NKB). []

Q3: What are the downstream effects of Talnetant binding to the NK3 receptor?

A3: By antagonizing NK3, Talnetant inhibits NKB-mediated signaling. This inhibition has been explored for its potential therapeutic benefits in conditions such as schizophrenia, irritable bowel syndrome, and urinary incontinence. [, , , , , , , ]

Q4: Are there differences in Talnetant's binding and antagonism at human versus guinea pig NK3 receptors?

A4: Yes, studies indicate that while Talnetant demonstrates competitive antagonism at both human and guinea pig NK3 receptors, another NK3 antagonist, Osanetant, displays a different mode of action. Osanetant exhibits competitive antagonism at the human NK3 receptor but shows a pseudoirreversible, apparent noncompetitive mode of antagonism at the guinea pig NK3. This difference is attributed to a slower dissociation rate of Osanetant from the guinea pig NK3 compared to the human NK3, linked to a single amino acid difference (Thr139(2.58) in human and Ala114(2.58) in guinea pig) in the binding site of the receptors. []

Q5: How does Talnetant's interaction with the NK3 receptor differ from that of Osanetant?

A5: While both Talnetant and Osanetant are NK3 antagonists, they interact with the receptor in distinct ways. Talnetant binds deeply into a pocket formed by transmembrane domains 1, 2, and 7 of the NK3 receptor. In contrast, Osanetant occupies a pocket formed by transmembrane domains 3, 5, and 6, with its phenyl-piperidine moiety playing a key role in its binding. Despite these different binding modes, both antagonists compete for the same orthosteric binding site on the receptor. []

Q6: What is the significance of the different binding modes of Talnetant and Osanetant?

A6: The distinct binding interactions of Talnetant and Osanetant within the NK3 receptor, despite targeting the same orthosteric site, highlight the complexities of drug-receptor interactions. Understanding these nuanced differences is crucial for developing more selective and effective NK3 antagonists. Further research can delve into how these distinct interactions translate into differing pharmacological profiles, potentially influencing the efficacy and safety profiles of these drugs. []

Q7: What is the molecular formula of Talnetant?

A7: The molecular formula of Talnetant is C26H29N3O2. []

Q8: What is the molecular weight of Talnetant?

A8: The molecular weight of Talnetant is 415.53 g/mol. []

Q9: How do structural modifications of Talnetant affect its activity and selectivity?

A9: Research indicates that specific structural features of Talnetant are crucial for its NK3 receptor binding and selectivity. Substitutions on the quinoline ring system, particularly at the 2-phenyl position, are sensitive and can significantly influence affinity for the NK3 receptor. [, ]

Q10: What is the evidence for Talnetant's efficacy in treating schizophrenia?

A11: While initial clinical trials showed some promise for Talnetant in treating the positive symptoms of schizophrenia, further studies were terminated for undisclosed reasons. [, , ] More research is needed to fully elucidate its efficacy and determine the optimal therapeutic dose.

Q11: How does Talnetant's efficacy compare to other NK3 antagonists like Osanetant?

A13: Both Osanetant and Talnetant have been investigated for their potential in treating schizophrenia. While both showed initial promise, their clinical development was ultimately halted. Comparing their efficacy directly is difficult due to differences in trial designs and the lack of head-to-head studies. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.